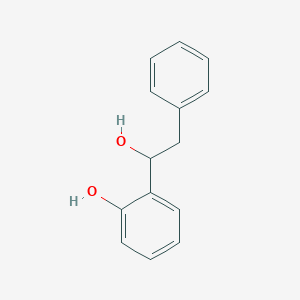

2-(1-羟基-2-苯乙基)苯酚

描述

2-(1-Hydroxy-2-phenylethyl)phenol is a phenolic compound that is structurally characterized by the presence of a hydroxy group attached to a phenylethyl moiety, which is further connected to another phenol ring. This type of compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The phenolic hydroxyl groups are known to participate in hydrogen bonding, which can influence the molecular conformation and packing in the solid state, as well as the reactivity of the compound .

Synthesis Analysis

The synthesis of phenolic compounds with specific substituents can be achieved through various methods. For instance, the synthesis of 2-(phenylthio)phenols has been reported using a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization, which could potentially be adapted for the synthesis of related compounds . Schiff base molecules, which are closely related to the target compound, have been synthesized and characterized, indicating the versatility of synthetic approaches for such phenolic compounds .

Molecular Structure Analysis

The molecular structure of phenolic compounds can be elucidated using techniques such as X-ray diffraction, NMR, and computational methods like density functional theory (DFT). For example, the molecular structure and density functional modeling studies of a related compound, 2-[(E)-2-(4-hydroxyphenyl)ethyliminomethyl]phenol, have been investigated, revealing insights into tautomerism, optimized geometrical structures, and intramolecular interactions . Similarly, the crystal structure of Schiff base molecules provides information on the conformation and intramolecular hydrogen bonding present in these compounds .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including hydroxylation, which is a key transformation for the synthesis of more complex phenolic derivatives. The hydroxylation of phenols has been studied using microporous supramolecular compounds as catalysts, which could offer insights into the reactivity of 2-(1-Hydroxy-2-phenylethyl)phenol under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. Intramolecular hydrogen bonds, for example, can affect the conformation and stability of the compound. Studies on related phenolic compounds have shown the presence of strong O-H...N type intramolecular hydrogen bonds, which can lead to significant proton delocalization . Additionally, the synthesis and characterization of phenolic Schiff base molecules have provided data on UV-VIS and IR spectroscopy, which are important for understanding the electronic properties of these compounds .

科学研究应用

简便的合成方法

一项研究重点介绍了一种简便的 2-(苯硫代)苯酚合成方法,该方法可以使用简单的苯酚和芳香卤代物,采用铜(I)催化的串联转化过程合成。此过程涉及 C-S 偶联和 C-H 官能化,证明了该化合物通过催化反应合成复杂分子的作用 (徐润生等人,2010)。

催化应用

另一项研究探索了新型氨基醇酚盐配体的六价钼氧代配合物的催化氧化转移活性,其中包括 2-(1-羟基-2-苯乙基)苯酚的衍生物。这些配合物表现出催化环氧化和亚砜氧化反应的能力,表明该化合物在催化应用中的潜力 (M. K. 侯赛因等人,2017)。

聚合物化学

在聚合物化学领域,由对-[1-(对-羟基苯基)-1-苯乙基]苯酚合成的新型光交联预聚物由于其与市售预聚物相比增强的光交联特性,展示了在工业过程中的应用。这表明该化合物在开发具有理想性能的新材料中的效用 (D. 库马尔和 V. 贾伊库马尔,2015)。

材料科学

材料科学研究包括对氢键及其对苯酚衍生物堆积的影响的研究。此类研究对于理解固态分子相互作用至关重要,并且可以指导设计具有特定结构和功能性能的材料 (N. 弗里德曼,2007)。

安全和危害

作用机制

Target of Action

Phenolic compounds, which include 2-(1-hydroxy-2-phenylethyl)phenol, are known to interact with a wide range of biological targets, including proteins and enzymes .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activity .

Biochemical Pathways

They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-Hydroxy-2-phenylethyl)phenol. For instance, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other molecules in the environment . .

属性

IUPAC Name |

2-(1-hydroxy-2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCSCWMMZVDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541941 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40473-60-7 | |

| Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

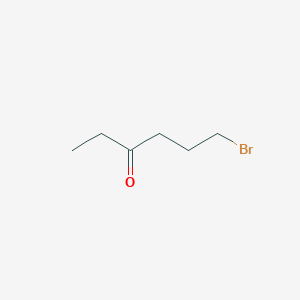

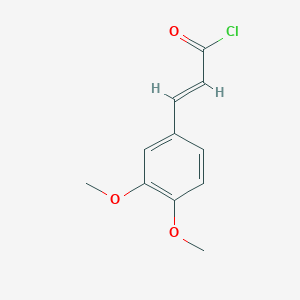

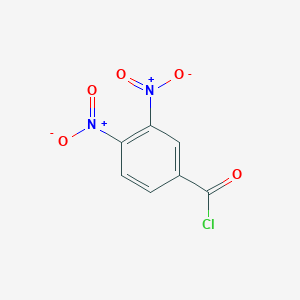

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

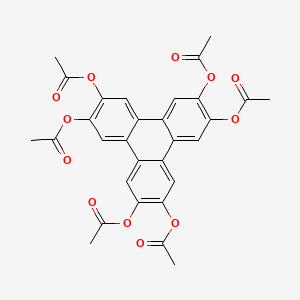

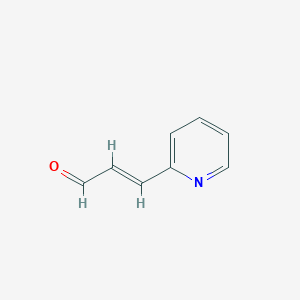

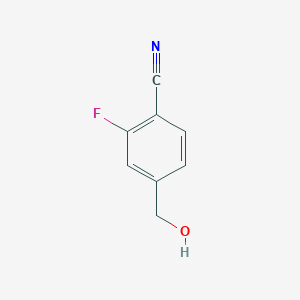

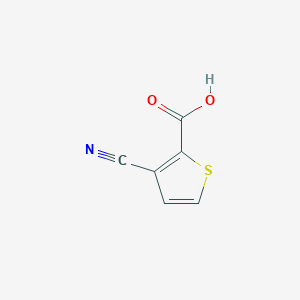

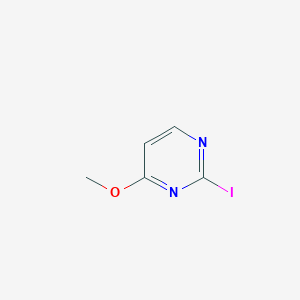

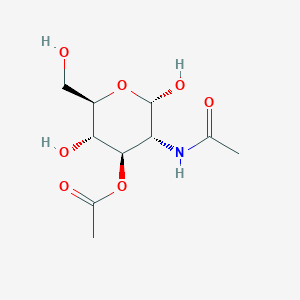

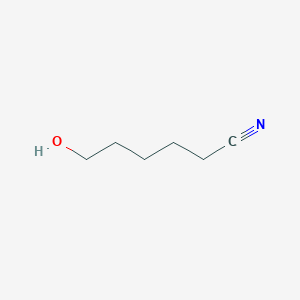

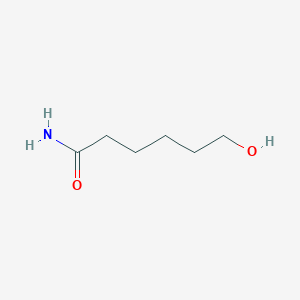

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)